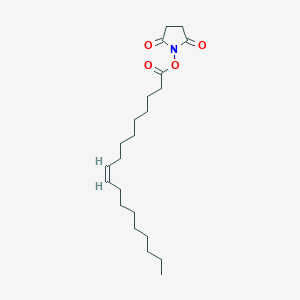

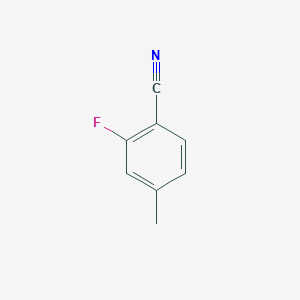

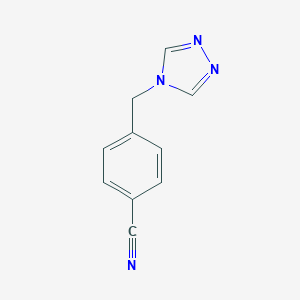

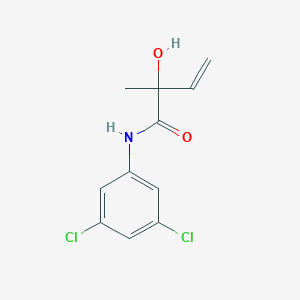

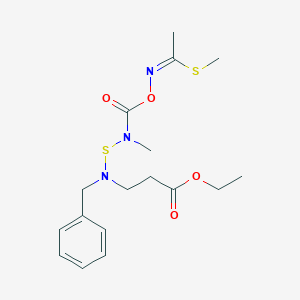

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile and related triazole derivatives has been a focal point of research due to their broad range of biological activities. Novel methods for synthesizing 1H-1,2,4-triazole derivatives highlight the significance of triazoles in drug development and the need for efficient, sustainable synthesis methods considering green chemistry principles (Ferreira et al., 2013).

Molecular Structure Analysis

Triazoles, including 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile, are known for their versatile molecular structure, which allows for a wide range of chemical modifications. This adaptability is crucial for the development of compounds with targeted properties, as seen in the extensive study of triazole-based compounds for various applications, from pharmaceuticals to materials science (Cascioferro et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile derivatives is influenced by the triazole core, which participates in a variety of chemical reactions. These reactions include coupling and substitution reactions that are pivotal in the synthesis of more complex molecules. The triazole ring's ability to act as a ligand in coordination chemistry further expands its application in creating novel materials and catalysts (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility and thermal stability, are critical for their practical application. These properties are determined by the molecular structure of the triazole and its substituents, influencing their behavior in different environments and their applicability in various fields, including pharmacology and materials science (Kassanova et al., 2022).

Scientific Research Applications

Optoelectronics

- A series of new symmetrical s-tetrazine derivatives, coupled via a 1,4-phenylene linkage with a 4H-1,2,4-triazole ring, were obtained .

- The combination of these two rings in an extensively coupled system has significant potential applications, mainly in optoelectronics .

- The methodology used turned out to be useful regardless of the type of five-membered ring or the nature of the individual substituents .

- All the synthesized highly-conjugated triazoles exhibited luminescence; in particular, one derivative showed strong fluorescence emission and a high quantum yield close to 1 .

Anticancer Agents

- Nineteen novel 1,2,4-triazole derivatives were synthesized .

- The structures of these derivatives were confirmed by spectroscopic techniques .

- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

- Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Coordination Polymers

- Four Co (ii) coordination polymers based on 4,4′- (1 H -1,2,4-triazol-1-yl)methylenebis (benzoic acid) were synthesized .

- These polymers have potential applications in magnetic properties, dye adsorption and photocatalytic properties .

Luminescent Sensitive Detection

- Three new coordination polymers based on bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane have been synthesized .

- These polymers have been used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .

- The polymers exhibit high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification .

- One of the polymers demonstrates good anti-tumor activity toward the tested glioma cells .

Antiviral Agents

- 4H-1,2,4-triazoles are often described in terms of their biological activity, such as the possession of antiviral properties .

- Some of these compounds are currently used in commercially available products .

Antibacterial Agents

- Synthesis of 1,2,4-triazoles fused to another heterocyclic ring has attracted widespread attention due to their diverse applications .

- These compounds have been used as antibacterial agents, antidepressants, antiviral agents, antitumorial agents, and anti-inflammatory agents .

Dye Adsorption

- Four Co (ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis (benzoic acid) were synthesized .

- One of these complexes can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .

Photocatalytic Capability

- The four Co (ii) coordination polymers mentioned above all exhibit excellent photocatalytic capability in the degradation of MB/MV .

Antidepressant Agents

Antimigraine Agents

Antifungal Agents

Psychotropic Properties

Future Directions

Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for the development of “4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile” and related compounds.

properties

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZNBYWPPFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567202 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile | |

CAS RN |

112809-27-5 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)